molecular formula C15H18N2O4 B11836100 4-Dipropylamino-3-nitrocoumarin CAS No. 50527-32-7

4-Dipropylamino-3-nitrocoumarin

Katalognummer: B11836100
CAS-Nummer: 50527-32-7
Molekulargewicht: 290.31 g/mol
InChI-Schlüssel: YXNQAAAQDAFEDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Dipropylamino-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with a dipropylamino group at the 4-position and a nitro group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dipropylamino-3-nitrocoumarin typically involves the reaction of 4-chloro-3-nitrocoumarin with dipropylamine. The reaction is carried out in the presence of a suitable solvent such as dioxane or ethanol, and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the mixture for a specific period to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-Dipropylamino-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Dipropylamino-3-aminocoumarin.

    Substitution: Various substituted coumarin derivatives depending on the electrophile used.

    Oxidation: Oxidized coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

4-Dipropylamino-3-nitrocoumarin has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Dipropylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The dipropylamino group can also participate in interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

4-Dipropylamino-3-nitrocoumarin can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

50527-32-7

Molekularformel

C15H18N2O4

Molekulargewicht

290.31 g/mol

IUPAC-Name

4-(dipropylamino)-3-nitrochromen-2-one

InChI

InChI=1S/C15H18N2O4/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3

InChI-Schlüssel

YXNQAAAQDAFEDN-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.